2-Amino-4-bromo-5-methylphenol
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Overview
Description
2-Amino-4-bromo-5-methylphenol is an organic compound with the molecular formula C7H8BrNO It is a brominated derivative of 2-amino-4-methylphenol, featuring both an amino group and a hydroxyl group on a benzene ring, along with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-methylphenol typically involves the bromination of 2-amino-4-methylphenol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in an aqueous medium. The reaction is carried out under mild conditions, often at room temperature, to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The amino group can participate in coupling reactions, such as the formation of Schiff bases or azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Reagents like aldehydes or diazonium salts are commonly used for forming Schiff bases or azo compounds.
Major Products
Substitution Products: Various substituted phenols or anilines.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Coupling Products: Schiff bases, azo compounds, or other complex organic molecules.
Scientific Research Applications
2-Amino-4-bromo-5-methylphenol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and dyes.
Medicinal Chemistry: The compound’s derivatives are studied for their potential biological activities, such as antibacterial or anticancer properties.
Material Science: It is used in the development of new materials with specific electronic or photophysical properties.
Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect or quantify other substances.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Amino-4-bromophenol: Similar structure but without the methyl group, affecting its steric and electronic properties.
4-Bromo-2-methylphenol:
Uniqueness
2-Amino-4-bromo-5-methylphenol is unique due to the presence of both an amino group and a bromine atom on the aromatic ring, which allows for a wide range of chemical modifications and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-amino-4-bromo-5-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFOSMHDFYXTCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604132 |
Source
|
Record name | 2-Amino-4-bromo-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848358-81-6 |
Source
|
Record name | 2-Amino-4-bromo-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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